REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[C:9](O)(=O)C.[C:13]([O:16][CH2:17][CH3:18])(=O)C>C([O-])([O-])([O-])OCCC>[CH2:17]([O:16][C:13]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:18][CH3:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
propyl orthocarbonate
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(OCCC)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with an aqueous solution of sodium hydrogen carbonate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration to dryness
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate—benzene afforded colorless crystals (1.54 g, 47%), m.p. 163-164° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |